molecular formula C11H24O2 B12717388 1-Isobutoxy-1-ethoxy-3-methylbutane CAS No. 85136-40-9

1-Isobutoxy-1-ethoxy-3-methylbutane

Cat. No.: B12717388
CAS No.: 85136-40-9
M. Wt: 188.31 g/mol
InChI Key: CDUMXRCATAAWBT-UHFFFAOYSA-N
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Description

1-Isobutoxy-1-ethoxy-3-methylbutane is an organic compound with the molecular formula C11H24O2 It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutoxy-1-ethoxy-3-methylbutane can be synthesized through a series of organic reactions. One common method involves the reaction of isobutyl alcohol with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ether compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutoxy-1-ethoxy-3-methylbutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ether into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), ethyl bromide (C2H5Br)

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted ethers

Scientific Research Applications

1-Isobutoxy-1-ethoxy-3-methylbutane has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis, facilitating various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacturing of other organic compounds.

Mechanism of Action

The mechanism of action of 1-isobutoxy-1-ethoxy-3-methylbutane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediate complexes and the subsequent transformation into various products.

Comparison with Similar Compounds

    1-Isopropoxy-3-methylbutane: Similar in structure but with an isopropoxy group instead of an isobutoxy group.

    1-(1-Ethoxyethoxy)-3-methylbutane: Contains an ethoxyethoxy group, differing in the arrangement of oxygen atoms and alkyl groups.

Uniqueness: 1-Isobutoxy-1-ethoxy-3-methylbutane stands out due to its specific combination of isobutoxy and ethoxy groups, which confer unique chemical properties and reactivity. This distinct structure allows for diverse applications and interactions in various scientific fields.

Biological Activity

1-Isobutoxy-1-ethoxy-3-methylbutane, with the molecular formula C11H24O2 and CAS number 85136-40-9, is an organic compound belonging to the ether family. This compound is characterized by its unique structure, which includes an isobutoxy group and an ethoxy group. It has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.

PropertyValue
Molecular Weight 188.31 g/mol
IUPAC Name 1-ethoxy-3-methyl-1-(2-methylpropoxy)butane
InChI Key CDUMXRCATAAWBT-UHFFFAOYSA-N
Canonical SMILES CCOC(CC(C)C)OCC(C)C

The biological activity of this compound is primarily mediated through its interactions with various molecular targets. It can act as both a nucleophile and an electrophile depending on the reaction conditions. The compound has shown potential in influencing biochemical pathways, which may lead to therapeutic applications.

Research Findings

This compound has been studied for its potential biological effects, including:

  • Solvent Properties : It serves as a solvent in organic synthesis, facilitating various chemical reactions that may have biological implications.
  • Biological Interactions : Preliminary studies suggest it may interact with biomolecules, although specific pathways and effects require further investigation.

Chemistry

In organic synthesis, this compound is utilized as a reagent due to its ether characteristics, which allow it to participate in nucleophilic substitution reactions.

Medicine

Research into the therapeutic properties of this compound is ongoing. Its unique structure may allow it to be developed into pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

Industry

This compound can be employed in the production of specialty chemicals and as an intermediate in manufacturing processes.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
1-Isopropoxy-3-methylbutane Isopropoxy group instead of isobutoxySimilar solvent properties; less studied for biological activity
1-(1-Ethoxyethoxy)-3-methylbutane Ethoxyethoxy groupPotentially different metabolic pathways due to structural differences

Properties

CAS No.

85136-40-9

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

1-ethoxy-3-methyl-1-(2-methylpropoxy)butane

InChI

InChI=1S/C11H24O2/c1-6-12-11(7-9(2)3)13-8-10(4)5/h9-11H,6-8H2,1-5H3

InChI Key

CDUMXRCATAAWBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(C)C)OCC(C)C

Origin of Product

United States

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